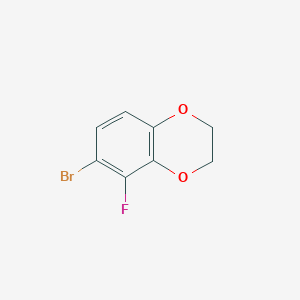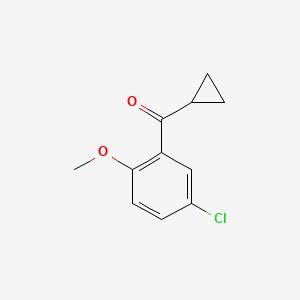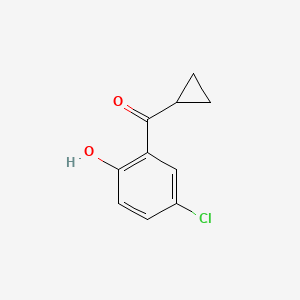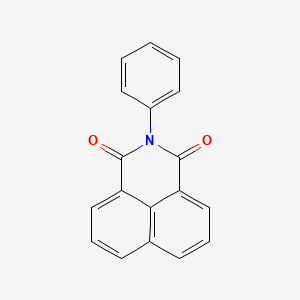
N-Phenylnaphthalimide
描述
N-Phenylnaphthalimide is a chemical compound belonging to the class of naphthalimides, which are derivatives of naphthalene. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the naphthalimide structure. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
N-Phenylnaphthalimide can be synthesized through the reaction of 1,8-naphthaloyl chloride with aniline. This reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized processes to enhance yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound suitable for various applications .
化学反应分析
Types of Reactions
N-Phenylnaphthalimide undergoes several types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The naphthalimide core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophiles: Such as halogens and nitro compounds for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution reactions can yield halogenated or nitro-substituted derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of this compound .
科学研究应用
N-Phenylnaphthalimide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-Phenylnaphthalimide is primarily based on its photophysical properties. When exposed to light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and optoelectronics . The molecular targets and pathways involved include interactions with cellular components and electronic materials, where the compound’s fluorescence can be used to track and study different processes .
相似化合物的比较
N-Phenylnaphthalimide can be compared with other similar compounds, such as:
N-Phenylisonaphthalimide: Similar in structure but differs in the position of the phenyl group, leading to different photophysical properties.
N-Aryl-1,8-Naphthalimides: These compounds have various aryl groups attached to the nitrogen atom, resulting in a range of fluorescence properties and applications.
The uniqueness of this compound lies in its specific photophysical characteristics, which make it particularly suitable for applications requiring precise fluorescence emission and stability .
属性
IUPAC Name |
2-phenylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-14-10-4-6-12-7-5-11-15(16(12)14)18(21)19(17)13-8-2-1-3-9-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWBUBSEWUZCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311081 | |
| Record name | N-Phenyl-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-98-3 | |
| Record name | N-Phenyl-1,8-naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What distinct photophysical properties do N-Phenylnaphthalimides exhibit compared to N-Alkyl derivatives?
A1: Unlike N-Alkyl derivatives, N-Phenylnaphthalimides demonstrate a unique dual fluorescence. They emit either a short-wavelength (SW) fluorescence, akin to N-Alkyl derivatives, or a significantly red-shifted long-wavelength (LW) fluorescence. [] The ratio of these SW and LW components is influenced by the specific substituents on the N-phenyl group and the properties of the solvent. [] Additionally, N-Phenylnaphthalimides are characterized by highly efficient internal conversion, leading to shorter fluorescence decay times and lower fluorescence and triplet yields compared to their N-Alkyl counterparts. []
Q2: How do solvent properties influence the fluorescence of N-Phenylnaphthalimides?
A2: Research shows that both solvent polarity and viscosity play a significant role in the fluorescence behavior of N-Phenylnaphthalimides. [] The ratio of SW to LW fluorescence emission is directly affected by changes in these solvent properties. [] This suggests that solvent interactions significantly influence the excited state dynamics of these molecules.
Q3: What is the significance of rotational relaxation in the photophysics of N-Phenylnaphthalimides?
A3: The presence of the N-Phenyl group in these molecules introduces the possibility of rotational relaxation around the nitrogen-phenyl bond. [] This rotational motion, influenced by solvent viscosity, likely plays a crucial role in the observed dual fluorescence and the efficiency of internal conversion processes. [] Further research on the dynamics of this rotational relaxation could provide valuable insights into the excited state behavior of N-Phenylnaphthalimides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


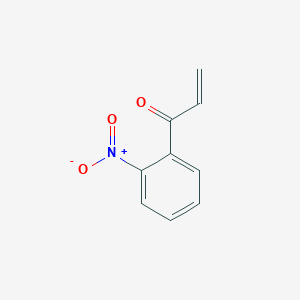
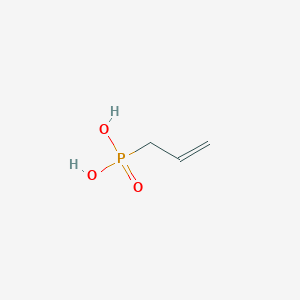
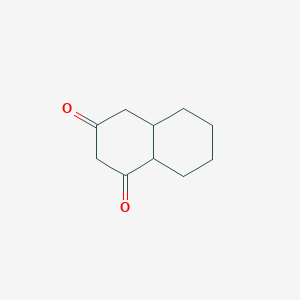
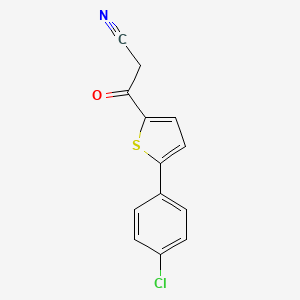
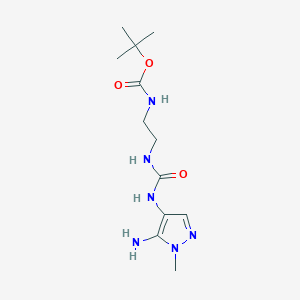
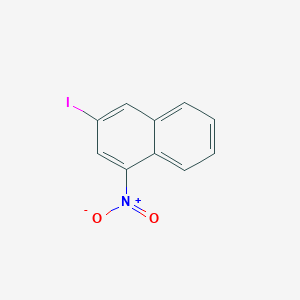

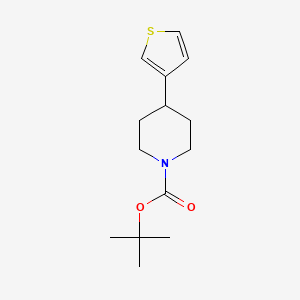
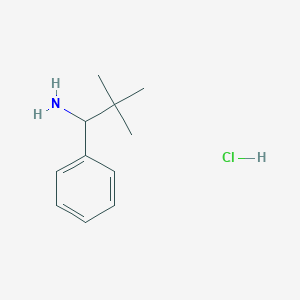
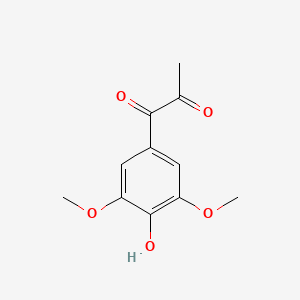
![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)
